CID 6337020
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of antimony, compd. with nickel (1:3), can be achieved through various synthetic routes. One common method involves the direct combination of elemental antimony and nickel at high temperatures. This process typically requires a controlled environment to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods: In industrial settings, the production of antimony, compd. with nickel (1:3), often involves pyrometallurgical techniques. These methods include volatilization roasting and reduction smelting, which are used to extract and purify the compound from its ores. The choice of technology depends on the type and grade of the concentrate being processed .
Analyse Chemischer Reaktionen
Types of Reactions: CID 6337020, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated, antimony reacts with oxygen to form antimony trioxide. Similarly, nickel can undergo oxidation to form nickel oxide .
Common Reagents and Conditions:
Oxidation: Antimony reacts with oxygen in the air to form antimony trioxide.
Reduction: Antimony can be reduced by aluminum or iron to form elemental antimony.
Substitution: Antimony can react with halogens to form antimony trihalides.
Major Products:
Oxidation: Antimony trioxide (Sb2O3)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
Wissenschaftliche Forschungsanwendungen
CID 6337020, has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Electrocatalysis: Employed in electrocatalytic hydrogen evolution reactions, demonstrating good catalytic activity.
Environmental Remediation: Utilized in the removal of antimony from contaminated water using modified graphene oxide composites.
Wirkmechanismus
The mechanism of action of antimony, compd. with nickel (1:3), involves its interaction with various molecular targets and pathways. For instance, in electrocatalysis, the compound facilitates the hydrogen evolution reaction by providing active sites for proton reduction. The specific molecular interactions depend on the application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison: CID 6337020, is unique due to its specific stoichiometry and resulting properties. Compared to other nickel-antimony compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in materials science and industrial processes .
Eigenschaften
InChI |
InChI=1S/3Ni.Sb |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODRKGILKZGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sb] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3Sb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.840 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12503-49-0 |
Source
|
Record name | Antimony, compd. with nickel (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Antimony, compound with nickel (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.